![molecular formula C23H24N6O B2511819 N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine CAS No. 955338-12-2](/img/structure/B2511819.png)
N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine
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Description
The compound is a derivative of pyrazolo[3,4-d]pyrimidine . Pyrazolo[3,4-d]pyrimidines are a type of bicyclic compound with two fused pyrimidine rings . They have been applied on a large scale in the medical and pharmaceutical fields .
Synthesis Analysis
Pyrazolo[3,4-d]pyrimidines can be synthesized from various reagents . The synthetic approaches of these types of compounds provide an innovative molecular framework for designing new active heterocyclic compounds .Molecular Structure Analysis
Pyrimidopyrimidines or tetra-azanaphthalenes are two fused pyrimidine rings with four possible structural isomers . They are bicyclic compounds with two nitrogen atoms in each ring and a possible single nitrogen atom at the ring junction .Chemical Reactions Analysis
The reactivities of the substituents linked to the ring carbon and nitrogen atoms of pyrazolo[3,4-d]pyrimidines have been studied . A discussion demonstrating the proposed mechanisms of unexpected synthetic routes is intended .Future Directions
properties
IUPAC Name |
6-N-cyclopentyl-4-N-(3-methoxyphenyl)-1-phenylpyrazolo[3,4-d]pyrimidine-4,6-diamine |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H24N6O/c1-30-19-13-7-10-17(14-19)25-21-20-15-24-29(18-11-3-2-4-12-18)22(20)28-23(27-21)26-16-8-5-6-9-16/h2-4,7,10-16H,5-6,8-9H2,1H3,(H2,25,26,27,28) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UWIGGYUNHRGJRV-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=CC(=C1)NC2=C3C=NN(C3=NC(=N2)NC4CCCC4)C5=CC=CC=C5 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H24N6O |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
N6-cyclopentyl-N4-(3-methoxyphenyl)-1-phenyl-1H-pyrazolo[3,4-d]pyrimidine-4,6-diamine |
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